An In-depth Technical Guide to the KATP Channel Opener ZM226600
An In-depth Technical Guide to the KATP Channel Opener ZM226600
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM226600 is a potent ATP-sensitive potassium (KATP) channel opener, identified as N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Developed as part of a research program focused on novel potassium channel modulators, ZM226600 has demonstrated significant activity in preclinical studies. This document provides a comprehensive overview of its chemical structure, synthesis, and its mechanism of action as a modulator of KATP channels. Detailed experimental protocols for its synthesis and for the electrophysiological assessment of its activity are provided, along with a summary of its known quantitative data.
Chemical Structure and Properties
ZM226600 is a synthetic organic compound with the systematic IUPAC name N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Its chemical structure is characterized by a central amide linkage connecting a trifluoromethyl-containing hydroxypropanamide moiety to a phenylsulfonylphenyl group.
Table 1: Chemical and Physical Properties of ZM226600
| Property | Value |
| IUPAC Name | N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
| Molecular Formula | C₁₆H₁₄F₃NO₄S |
| Molecular Weight | 373.35 g/mol |
| CAS Number | 147695-92-9 |
| Appearance | Off-white solid |
| Solubility | Soluble to 100 mM in DMSO |
Synthesis of ZM226600
The synthesis of ZM226600 is a two-step process. The first step involves the preparation of the acyl chloride intermediate, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride. The second step is the coupling of this intermediate with 4-(phenylsulfonyl)aniline (B194103).
Experimental Protocol: Synthesis of ZM226600
Step 1: Synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride
-
To a solution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) in a dropwise manner at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (ZM226600)
-
Dissolve 4-(phenylsulfonyl)aniline in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF).
-
Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃), to the solution.
-
Cool the mixture to 0 °C and add the freshly prepared 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride from Step 1 dropwise.
-
Allow the reaction to proceed at room temperature until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield ZM226600 as an off-white solid.
Spectroscopic Characterization
Note: Specific experimental spectra for ZM226600 are not publicly available. The following are predicted key characteristics based on its structure.
3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of ZM226600 is expected to show distinct signals for the aromatic protons of the phenyl and phenylsulfonyl groups, the amide proton, the hydroxyl proton, and the methyl protons. The aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm). The amide proton would be a broad singlet, and its chemical shift would be solvent-dependent. The hydroxyl proton would also be a singlet. The methyl protons would appear as a singlet in the upfield region.
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for all 16 carbon atoms. The carbonyl carbon of the amide will be in the most downfield region (around 160-170 ppm). The aromatic carbons will resonate in the range of 110-150 ppm. The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms. The methyl carbon will be in the upfield region.
3.3. Mass Spectrometry
The mass spectrum of ZM226600 under electrospray ionization (ESI) conditions would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 374.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Mechanism of Action: KATP Channel Opening
ZM226600 functions as a potent opener of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. KATP channels link the metabolic state of a cell to its electrical activity.
Signaling Pathway of KATP Channel Modulation
The activity of KATP channels is primarily regulated by intracellular nucleotides. ATP binding to the Kir6.x subunit leads to channel closure, whereas Mg-ADP binding to the SUR subunit promotes channel opening. KATP channel openers like ZM226600 are thought to interact with the SUR subunit, stabilizing the open conformation of the channel. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a reduction in cellular excitability.
Quantitative Data
ZM226600 has been shown to be a potent KATP channel opener with a reported half-maximal effective concentration (EC₅₀) of 0.5 µM.
Table 2: Potency of ZM226600
| Parameter | Value | Cell Type/Assay | Reference |
| EC₅₀ | 0.5 µM | KATP channel opening activity | [1] |
Experimental Protocols for Activity Assessment
The primary method for assessing the activity of KATP channel openers like ZM226600 is patch-clamp electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing KATP channels (e.g., HEK293 cells co-transfected with Kir6.2 and SURx subunits).
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition and contain a low concentration of ATP to allow for channel opening.
-
Recording:
-
Obtain a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline KATP channel currents.
-
-
Drug Application: Perfuse the cells with an external solution containing ZM226600 at various concentrations.
-
Data Analysis: Measure the increase in outward current in response to ZM226600. Plot the concentration-response curve to determine the EC₅₀ value.
Conclusion
ZM226600 is a potent and selective KATP channel opener with a well-defined chemical structure. Its synthesis is achievable through a straightforward two-step process. The primary mechanism of action involves the activation of KATP channels, leading to membrane hyperpolarization. Further research is warranted to fully elucidate its specific binding site on the SUR subunit and to explore its therapeutic potential in conditions characterized by cellular hyperexcitability. This technical guide provides a foundational resource for researchers and drug development professionals interested in the study and application of ZM226600.
